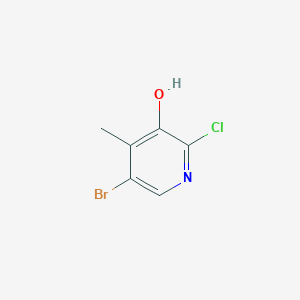

5-Bromo-2-chloro-4-methylpyridin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chloro-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWXLDARURVSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856691 | |

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211530-16-3 | |

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 5 Bromo 2 Chloro 4 Methylpyridin 3 Ol

Precursor Synthesis and Regioselective Functionalization Approaches to Pyridinols

The construction of the 5-Bromo-2-chloro-4-methylpyridin-3-ol scaffold necessitates precise control over the introduction of each substituent onto the pyridine (B92270) core. The synthesis of key precursors and the regioselective functionalization of the pyridine ring are therefore of paramount importance.

Directed Halogenation Strategies for Pyridine Scaffolds

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of the target molecule. Directed halogenation strategies often exploit the inherent electronic nature of the pyridine ring or employ directing groups to achieve the desired regioselectivity. For instance, the synthesis of a closely related precursor, 3-bromo-2-chloro-4-methyl-5-nitropyridine, provides a valuable template for understanding the halogenation sequence.

A plausible route to a key precursor for the title compound could commence with a commercially available substituted pyridinone. For example, the synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol can be achieved by the bromination of 4-Methyl-5-nitropyridin-2-ol. This reaction is typically carried out using bromine in acetic acid. The resulting brominated intermediate can then be subjected to chlorination to introduce the second halogen. A common method for converting a pyridin-2-ol to a 2-chloropyridine is treatment with phosphorus oxychloride (POCl₃) rsc.org. This two-step halogenation sequence establishes the desired 2-chloro and 5-bromo substitution pattern on the pyridine ring, while also incorporating the necessary methyl and nitro groups for further functionalization.

| Step | Starting Material | Reagent | Product | Yield |

| 1 | 4-Methyl-5-nitropyridin-2-ol | Bromine in Acetic Acid | 3-bromo-4-methyl-5-nitropyridin-2-ol | 91% rsc.org |

| 2 | 3-bromo-4-methyl-5-nitropyridin-2-ol | POCl₃ in CH₃CN | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88% rsc.org |

Methodologies for Methylation and Hydroxylation at Specific Pyridine Positions

The introduction of the methyl group at the C4 position is often incorporated from the initial building blocks, as demonstrated in the precursor synthesis starting from 4-Methyl-5-nitropyridin-2-ol rsc.org.

The final and crucial step in the synthesis of this compound is the introduction of the hydroxyl group at the C3 position. A common and effective method for achieving this transformation is through a diazotization reaction of a corresponding 3-aminopyridine precursor. This involves the conversion of the amino group into a diazonium salt, which is then displaced by a hydroxyl group upon hydrolysis. The diazotization is typically carried out using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures chemicalbook.com. The resulting diazonium salt is often unstable and is immediately hydrolyzed in the aqueous acidic medium to afford the desired 3-hydroxypyridine (B118123).

Classical Synthetic Routes to this compound

The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies.

Multi-step Linear Syntheses and Their Efficiencies

A multi-step linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. A plausible linear synthesis for this compound would likely follow the sequence of halogenation, nitration, reduction, and diazotization as outlined in the precursor synthesis section.

A potential linear synthetic pathway can be proposed as follows:

Bromination and Chlorination: Starting from a suitable pyridinone precursor, such as 4-methyl-3-nitropyridin-2-ol, a two-step halogenation process would first introduce the bromine at the 5-position and then the chlorine at the 2-position.

Reduction of the Nitro Group: The resulting 5-bromo-2-chloro-4-methyl-3-nitropyridine would then be subjected to reduction to convert the nitro group at the 3-position into an amino group. This reduction can be effectively carried out using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation.

Diazotization and Hydrolysis: The final step would be the diazotization of the 5-bromo-2-chloro-4-methylpyridin-3-amine intermediate, followed by hydrolysis of the diazonium salt to yield the target this compound.

| Step | Transformation | Typical Reagents |

| 1 | Halogenation | Br₂, POCl₃ |

| 2 | Nitro Group Reduction | Fe/HCl or H₂/Pd-C |

| 3 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄/H₂O |

Convergent Synthetic Pathways for Enhanced Productivity

Convergent synthetic strategies involve the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. For a molecule like this compound, a convergent approach is less straightforward due to the highly interconnected nature of the substituted pyridine ring. However, one could envision a strategy where a pre-functionalized building block containing some of the required substituents is coupled with another reactant to complete the pyridine ring. For instance, a multi-component reaction could potentially be employed to construct the pyridine ring with several substituents already in place, which would then be further modified. While potentially more efficient in terms of step count, developing a successful convergent synthesis for this specific substitution pattern would require significant methodological development.

Advanced and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the development of advanced and sustainable protocols that offer advantages such as higher efficiency, lower environmental impact, and improved safety.

For the synthesis of polysubstituted pyridines, several advanced methods are being explored. These include:

Catalytic C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach to introducing substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. While challenging for pyridines, ongoing research is expanding the scope of these reactions.

Green Chemistry Approaches: The principles of green chemistry can be applied to the synthesis of this compound by utilizing less hazardous reagents, renewable solvents, and energy-efficient reaction conditions such as microwave-assisted synthesis nih.govnih.govbenthamscience.com. For example, exploring catalytic reduction methods for the nitro group instead of stoichiometric metal reductants would be a step towards a more sustainable process. The use of ionic liquids as recyclable catalysts and reaction media is another area of active research in pyridine synthesis benthamscience.com.

Catalytic Approaches in Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines, which are crucial precursors, often involves catalytic methods to control the placement of halogen atoms on the electron-deficient pyridine ring. nih.govyoutube.com Electrophilic substitution reactions on the pyridine ring typically require harsh conditions. nih.gov However, catalytic approaches can facilitate these transformations under milder conditions.

One historical approach involves copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins, which, after cyclization, yields halogenated pyridines. acs.orgacs.org Another strategy uses pyridine itself as a catalyst for aromatic halogenation, although the mechanism is complex and may involve the formation of N-halopyridinium halides or pyridinium (B92312) salts that act as catalysts. cdnsciencepub.com

More modern methods focus on late-stage functionalization. For instance, specially designed heterocyclic phosphines can be installed at the 4-position of pyridines. These phosphonium salts can then be displaced by halide nucleophiles, allowing for the selective halogenation of a broad range of unactivated pyridines. nih.gov This method is particularly valuable for the synthesis of complex, highly substituted pyridines. nih.gov The general strategies for halogenating pyridines at the 4-position often involve either metalation-trapping sequences or the conversion of pyridines to N-oxides followed by 4-selective nitration and subsequent displacement with a halide. nih.gov

Table 1: Catalytic Systems in Halogenated Pyridine Synthesis

| Catalytic System | Description | Application Example | Reference |

|---|---|---|---|

| Copper(I) Chloride | Catalyzes the addition of polyhaloacetonitriles to olefins, which are precursors to halogenated pyridines. | Synthesis of various halogenated pyridines through the cyclization of difunctional adducts. | acs.orgacs.org |

| Pyridine/Pyridinium Salts | Acts as a catalyst in aromatic bromination, potentially through the formation of reactive halogen complexes. | Bromination of aromatic compounds like t-butylbenzene. | cdnsciencepub.com |

| Designed Phosphine (B1218219) Reagents | Heterocyclic phosphines are used to form phosphonium salts on the pyridine ring, which are then displaced by halides. | Selective, late-stage halogenation of unactivated and complex pyridines at the 4-position. | nih.gov |

Principles of Green Chemistry in the Production of Substituted Pyridinols

The production of specialty chemicals like substituted pyridinols is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. rasayanjournal.co.in These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inacs.org

Key green chemistry strategies applicable to pyridinol synthesis include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled, minimizing waste. acs.orgijarsct.co.in For pyridine synthesis, this includes reusable metal catalysts, enzyme-based systems (biocatalysts), and heterogeneous catalysts, which improve reaction efficiency and facilitate catalyst recovery. rasayanjournal.co.inijarsct.co.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent, one-pot reactions are a prime example of this principle, streamlining synthesis and reducing waste. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. rasayanjournal.co.in Research focuses on employing environmentally benign solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.innih.gov

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. rasayanjournal.co.in Microwave-assisted and ultrasonic synthesis are energy-efficient techniques that can significantly shorten reaction times and increase yields. nih.govnih.gov

Use of Renewable Feedstocks: A sustainable approach involves using renewable starting materials. For instance, glycerol, a byproduct of biodiesel production, can be converted into pyridines over zeolite catalysts. rsc.org

Table 2: Application of Green Chemistry Principles to Substituted Pyridinol Synthesis

| Green Chemistry Principle | Synthetic Strategy | Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of heterogeneous or biocatalysts. | High efficiency, catalyst reusability, reduced waste. | rasayanjournal.co.inijarsct.co.in |

| Atom Economy | Multicomponent, one-pot reactions. | Higher efficiency, reduced number of steps, less waste generation. | nih.gov |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced environmental impact and toxicity. | rasayanjournal.co.innih.gov |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Faster reaction rates, lower energy consumption, often higher yields. | nih.govnih.gov |

| Renewable Feedstocks | Synthesis from biomass-derived sources like glycerol. | Reduced reliance on fossil fuels, improved sustainability. | rsc.org |

Flow Chemistry and Continuous Processing in Pyridine Derivative Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing, particularly for pyridine derivatives. organic-chemistry.orgresearchgate.net This technology utilizes microreactors or packed-bed reactors for continuous operation, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.org

The benefits of applying flow chemistry to pyridine derivative synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions. organic-chemistry.orgakjournals.com This is particularly relevant for reactions like nitrations or those involving azides. akjournals.comd-nb.info

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reactions and higher yields. researchgate.netmdpi.com For example, the N-oxidation of pyridine derivatives using a titanium silicalite (TS-1) catalyst in a continuous flow microreactor achieved yields up to 99% with significantly reduced reaction times compared to batch methods. organic-chemistry.orgresearchgate.net

Scalability: Scaling up production in a flow system is often simpler than in batch mode, as it involves running the reactor for a longer duration or using multiple reactors in parallel, rather than using larger, more complex vessels. organic-chemistry.orgakjournals.com

Automation and Integration: Flow systems can be fully automated, enabling the rapid synthesis of compound libraries for research and development. akjournals.com They can also be integrated into multi-step syntheses, streamlining the entire production process. mdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Pyridine Derivative Synthesis

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat control. | organic-chemistry.orgakjournals.com |

| Efficiency | Slower reaction times, potentially lower yields due to inefficient mixing and heat transfer. | Faster reactions, often higher yields and selectivity due to precise control. | researchgate.netmdpi.com |

| Scalability | Complex and challenging; requires re-optimization of reaction conditions. | Straightforward; achieved by extending run time or "numbering-up". | organic-chemistry.orgakjournals.com |

| Process Control | Difficult to precisely control temperature and mixing, leading to variability. | Precise control over temperature, pressure, and residence time. | organic-chemistry.org |

| Footprint | Requires large reactors and significant plant space. | More compact, requiring less physical space. | organic-chemistry.org |

Isolation and Purification Techniques for Synthetic Intermediates and Final this compound

The isolation and purification of the final product and its intermediates are critical steps to ensure the required level of purity. A variety of standard and advanced techniques are employed for halogenated aromatic compounds.

Common purification methods include:

Crystallization and Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. wikipedia.orgijddr.in The choice of solvent is critical for achieving high purity and yield. ijddr.in For halogenated aromatic compounds, recrystallization under pressure from solvents like toluene or chloroform can be an effective method to remove impurities such as residual bromine. google.com

Chromatography: Column chromatography is extensively used to separate compounds based on their differential adsorption to a stationary phase. wikipedia.org This technique is highly effective for purifying complex mixtures and isolating intermediates during a multi-step synthesis.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. wikipedia.org A typical workup for the synthesis of a halogenated pyridine intermediate might involve dissolving the crude product in an organic solvent like ethyl acetate, washing with an acidic or basic aqueous solution to remove impurities, followed by washing with brine and drying over an agent like sodium sulfate. google.com

Filtration: This is a simple mechanical method to separate a solid product from a liquid phase and is often used after crystallization. wikipedia.org

Sublimation: For certain compounds, sublimation can be a powerful purification technique where a solid is heated under vacuum, transforms directly into a gas, and then condenses back into a pure solid on a cold surface. wikipedia.org

The purification of this compound and its precursors would likely involve a combination of these techniques. For example, an intermediate amine could be purified by extraction and crystallization, while the final pyridinol product might require column chromatography followed by recrystallization to achieve high purity.

Table 4: Purification Techniques for Halogenated Pyridine Derivatives

| Technique | Principle of Separation | Applicability | Reference |

|---|---|---|---|

| Recrystallization | Difference in solubility between the compound and impurities in a solvent at different temperatures. | Purification of solid final products and intermediates. | wikipedia.orgijddr.ingoogle.com |

| Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase. | Separation of complex mixtures, isolation of intermediates, and final product purification. | wikipedia.org |

| Liquid-Liquid Extraction | Differential solubility of a compound in two immiscible liquid phases. | Initial workup of reaction mixtures to remove soluble impurities. | wikipedia.orggoogle.com |

| Filtration | Mechanical separation of a solid from a liquid or gas. | Isolation of a crystallized solid product from its mother liquor. | wikipedia.org |

| Sublimation | Conversion of a solid directly to a gas, followed by condensation back to a pure solid. | Purification of volatile solids that can withstand heating under vacuum. | wikipedia.org |

Chemical Reactivity and Strategic Derivatization of 5 Bromo 2 Chloro 4 Methylpyridin 3 Ol

Reactivity Profiles of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α (2,6) and γ (4) positions. In 5-bromo-2-chloro-4-methylpyridin-3-ol, the chlorine atom is at an activated α-position, while the bromine atom is at a β-position (5-position). The electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups slightly modulate the ring's electronics but the principal reactivity patterns of the halogens are maintained.

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halopyridines. youtube.com The mechanism typically involves the addition of a nucleophile to the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.org The rate of this reaction is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups.

For dihalopyridines like the subject compound, the chlorine atom at the 2-position is significantly more activated towards SNAr than the bromine atom at the 5-position. researchgate.net This is due to the strong electron-withdrawing inductive effect of the ring nitrogen, which is most pronounced at the adjacent alpha carbons. Therefore, nucleophiles such as alkoxides, thiolates, and amines are expected to selectively displace the 2-chloro substituent while leaving the 5-bromo group intact. This selective substitution provides a pathway to introduce a variety of functional groups at the C2 position, with the C5 bromine remaining available for subsequent cross-coupling reactions. youtube.com

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Moieties

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is the cornerstone of selective functionalization. The relative bond strength (C-Cl > C-Br) and the ease of oxidative addition to a palladium(0) catalyst (C-I > C-Br > C-Cl) mean that the C-Br bond at the 5-position is preferentially activated over the C-Cl bond at the 2-position. wikipedia.org This regioselectivity allows for a modular approach to synthesizing complex pyridine derivatives.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods. mdpi.comresearchgate.net For this compound, this reaction is predicted to occur selectively at the C5-Br bond. By choosing the appropriate palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., K₂CO₃, K₃PO₄), a wide range of aryl, heteroaryl, or vinyl groups can be introduced at the 5-position. mdpi.comnih.gov The 2-chloro substituent would remain untouched under these conditions, serving as a handle for subsequent transformations.

Disclaimer: The following table provides predicted reaction conditions and products for Suzuki-Miyaura coupling based on protocols for analogous compounds like 5-bromo-2-methylpyridin-3-amine. mdpi.comresearchgate.net

| Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C, 12-18 h | 2-Chloro-4-methyl-5-phenylpyridin-3-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2-4 h | 2-Chloro-5-(4-methoxyphenyl)-4-methylpyridin-3-ol |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2-4 h | 2-Chloro-4-methyl-5-(thiophen-2-yl)pyridin-3-ol |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C, 12 h | 2-Chloro-4-methyl-5-vinylpyridin-3-ol |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing alkynylated heterocycles. Consistent with the reactivity pattern observed in other cross-coupling reactions, the Sonogashira coupling of this compound is expected to proceed selectively at the more reactive C-Br bond. libretexts.org This allows for the introduction of an alkyne moiety at the 5-position, yielding 5-alkynyl-2-chloro-4-methylpyridin-3-ol derivatives, which are versatile intermediates for further synthesis, including cyclization reactions or as building blocks for conjugated materials. researchgate.net

Disclaimer: The following table provides predicted reaction conditions and products for Sonogashira coupling based on general protocols for bromo-pyridines and related heterocycles. wikipedia.orgresearchgate.net

| Coupling Partner | Catalyst System (Catalyst/Co-catalyst) | Base | Solvent | Conditions | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | Room Temp to 60 °C | 2-Chloro-4-methyl-5-(phenylethynyl)pyridin-3-ol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 °C, 8 h | 5-((Trimethylsilyl)ethynyl)-2-chloro-4-methylpyridin-3-ol |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | DIPEA | Acetonitrile (B52724) | 50 °C, 12 h | 2-Chloro-5-(3-hydroxyprop-1-yn-1-yl)-4-methylpyridin-3-ol |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | n-Butylamine | Benzene | 65 °C, 6 h | 5-(Hex-1-yn-1-yl)-2-chloro-4-methylpyridin-3-ol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This reaction has become a central tool in medicinal chemistry for installing nitrogen-containing functional groups. When applied to this compound, the reaction is anticipated to show high selectivity for the C-Br bond. researchgate.net Studies on similar 3-halopyridines demonstrate that with appropriate selection of a palladium precatalyst and a bulky phosphine (B1218219) ligand (e.g., RuPhos, XPhos, BrettPhos), various amines can be coupled efficiently at the 5-position. nih.gov This provides a direct route to 5-amino-2-chloro-4-methylpyridin-3-ol derivatives.

Disclaimer: The following table provides predicted reaction conditions and products for Buchwald-Hartwig amination based on protocols for analogous 3-halo-2-aminopyridines and 5-bromo-2-chloropyridines. researchgate.netnih.gov

| Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Conditions | Expected Product |

| Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS or NaOtBu | THF or Toluene | 65-100 °C, 16 h | 2-Chloro-5-(morpholin-4-yl)-4-methylpyridin-3-ol |

| Aniline | RuPhos Pd G3 | K₂CO₃ | t-BuOH | 100 °C, 12 h | 2-Chloro-4-methyl-5-(phenylamino)pyridin-3-ol |

| Benzylamine | BrettPhos Pd G3 | LiHMDS | Dioxane | 80 °C, 18 h | 5-(Benzylamino)-2-chloro-4-methylpyridin-3-ol |

| Piperidine | SPhos Pd G2 | K₃PO₄ | Toluene | 110 °C, 24 h | 2-Chloro-4-methyl-5-(piperidin-1-yl)pyridin-3-ol |

The Negishi (organozinc) and Stille (organotin) couplings are additional powerful methods for C-C bond formation. While less commonly used than Suzuki or Sonogashira couplings due to the nature of the organometallic reagents, they offer complementary reactivity. For this compound, both reactions would be expected to proceed with high selectivity at the C-Br bond. Nickel catalysts are also effective for cross-coupling reactions of 2-chloropyridines with alkyl halides, representing an alternative to palladium-based methods. nih.govnih.gov These approaches expand the synthetic toolbox, allowing for the introduction of alkyl, acyl, and other functional groups that may be challenging to introduce via other methods. The predictable regioselectivity ensures that these couplings would primarily functionalize the 5-position, preserving the 2-chloro group for subsequent transformations.

Halogen-Dance and Rearrangement Reactions on Halopyridines

The halogenated pyridine core of this compound is susceptible to fascinating and synthetically useful intramolecular transformations, including halogen-dance and other rearrangement reactions.

Halogen-Dance Reactions:

The halogen-dance (HD) reaction, also known as base-catalyzed halogen migration, is a well-documented phenomenon in heterocyclic chemistry. clockss.org This rearrangement typically involves the base-induced migration of a halogen (commonly bromine or iodine) from one position to another on an aromatic ring. clockss.org The reaction generally proceeds via a deprotonation-rehalogenation sequence involving arylmetal intermediates. For the title compound, the bromine atom at the C5 position is a potential candidate for such a migration, particularly under the influence of strong bases like lithium diisopropylamide (LDA).

The typical pattern for halogen-dance reactions on pyridine systems can be generalized as a 1,2-halogen shift, providing a powerful method for accessing substituted pyridines that may be difficult to synthesize through other means. clockss.org The presence of directing metalating groups (DMG) can influence the site of deprotonation and, consequently, the outcome of the migration. In this compound, the chloro, hydroxyl, and methyl groups would all influence the regioselectivity of a potential HD reaction. Research on other polyhalogenated pyridines has demonstrated the utility of this reaction; for instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used to generate pentasubstituted pyridines through magnesiation-induced halogen-dance pathways. nih.gov

Table 1: Examples of Halogen-Dance Reactions on Pyridine Scaffolds

| Starting Material | Base/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 3-Bromo-4-ethoxypyridine | KNH₂/liq. NH₃ | 3-Amino-4-ethoxypyridine & 4-Amino-3-bromopyridine | clockss.org |

| 3-Bromo-2-fluoropyridine | LDA; then E⁺ | 4-Bromo-2-fluoro-3-E-pyridines | clockss.org |

| 2,3-Dibromopyridine | LDA, THF, -75 °C | 3,4-Dibromopyridine | clockss.org |

Rearrangement Reactions:

Beyond halogen migration, halopyridine scaffolds can undergo other skeletal rearrangements. A notable example is the Smiles-Truce rearrangement, an intramolecular nucleophilic aromatic substitution. Studies on 4-amino-3-halopyridines have shown that reaction with acyl chlorides can trigger a rearrangement, leading to a formal two-carbon unit insertion into the C-N bond. acs.orgnih.gov The proposed mechanism involves an initial N-acylation, followed by an intramolecular nucleophilic attack by the enol form onto the pyridine ring at the carbon bearing the halogen. acs.org This process is facilitated by the electron-withdrawing nature of the halide substituent. acs.org

While this specific rearrangement has been detailed for 4-amino-3-halopyridines, it highlights the potential for derivatives of this compound to undergo analogous intramolecular cyclization and rearrangement cascades, given appropriate functionalization of the hydroxyl or introduction of a nucleophilic side chain.

Reactivity of the Hydroxyl Group (Pyridinol Moiety)

The pyridin-3-ol moiety is a critical functional handle, exhibiting reactivity characteristic of both phenols and alcohols, allowing for a diverse range of derivatizations.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters. These reactions are fundamental for modifying the compound's steric and electronic properties and are often employed as a protection strategy in multistep syntheses. libretexts.org

Etherification: The formation of an ether can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method. Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acid byproduct. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another viable, though often reversible, method.

These transformations are foundational for installing a variety of functional groups and for protecting the hydroxyl moiety during subsequent reaction steps. highfine.com

Oxidation Reactions of the Hydroxyl Moiety

The pyridinol group is susceptible to oxidation, and the outcome can be highly dependent on the oxidant and reaction conditions. The hydroxylation of a carbon atom is itself an oxidation reaction. reddit.com The oxidation of hydroxypyridines can be complex. For example, the oxidation of related 5-hydroxypyrimidine (B18772) nucleosides can lead to the formation of dialuric and isodialuric acid intermediates, which can further react to form 5-hydroxyhydantoin (B43812) isomers. nih.gov This suggests that strong oxidation of the title compound's pyridinol ring could lead to ring-opening or significant structural rearrangement.

More controlled oxidation is also possible. A recent study demonstrated a metal-free method for the C3-hydroxylation of pyridines by photochemical valence isomerization of pyridine N-oxides. acs.org The resulting 3-pyridinols are amenable to further derivatization, showcasing the synthetic utility of the hydroxyl group once installed. acs.org This implies that the hydroxyl group in this compound could potentially be further oxidized to a ketone (a pyridone), although this exists in tautomeric equilibrium with the pyridinol form. nih.gov

Protection-Deprotection Strategies for the Hydroxyl Group

The hydroxyl group can be protected as an ether or an ester. highfine.com Common choices include:

Silyl (B83357) Ethers: These are among the most widely used hydroxyl protecting groups due to their ease of introduction, stability, and mild removal conditions (typically using fluoride (B91410) ion sources like TBAF). The steric and electronic properties of the silyl group (e.g., TMS, TES, TBS, TIPS, TBDPS) can be tuned to control reactivity and stability. highfine.com

Alkoxyalkyl Ethers (Acetals): Groups like methoxymethyl (MOM) and 2-tetrahydropyranyl (THP) are stable to basic, nucleophilic, and organometallic reagents but are readily cleaved under acidic conditions. highfine.com

Benzyl (B1604629) Ether (Bn): Introduced using benzyl bromide under basic conditions, the benzyl group is robust to many reagents but can be selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that leaves many other functional groups intact.

Table 2: Common Protecting Groups for Hydroxyl Moieties

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole, DMF | TBAF; or mild acid (e.g., AcOH) | Stable to base, mild acid, oxidation, reduction |

| Methoxymethyl Ether | MOM | MOM-Cl, DIEA, CH₂Cl₂ | Strong acid (e.g., HCl, TFA) | Stable to base, nucleophiles, organometallics |

| Tetrahydropyranyl Ether | THP | DHP, PPTS, CH₂Cl₂ | Aqueous acid (e.g., HCl, AcOH) | Stable to base, organometallics, reduction |

Reactivity of the Methyl Group (Alkyl Side Chain)

The C4-methyl group is not merely a passive substituent; it serves as a handle for further functionalization, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

Side-Chain Functionalization and Transformations

The benzylic-like nature of the methyl group on the pyridine ring allows for a range of transformations. A key strategy involves initial oxidation of the methyl group to an aldehyde or carboxylic acid, which can then be converted into a variety of other functional groups.

A patent for the synthesis of related pharmaceutical intermediates demonstrates a clear pathway for the functionalization of a 4-methylpyridine (B42270) core. google.com The sequence involves:

Oxidation: The methyl group can be oxidized to a formyl group (-CHO).

Reduction: The resulting aldehyde can be reduced to a hydroxymethyl group (-CH₂OH).

Activation: The alcohol is then activated for nucleophilic substitution, for example, by converting it into a good leaving group like a mesylate (-CH₂OMs).

Substitution: The activated side chain can react with various nucleophiles. For instance, reaction with an amine yields a (aminomethyl)pyridine derivative. google.com

This multi-step transformation effectively converts the simple methyl group into a versatile linker, enabling the attachment of more complex molecular fragments. This capability is crucial for applications such as drug discovery, where structure-activity relationships are explored by modifying peripheral substituents.

Regioselectivity and Chemoselectivity in Transformations of this compound

The reactivity of this compound is governed by the electronic and steric influences of its substituents. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the 2- and 4-positions. The hydroxyl group at the 3-position is a strong activating group, directing electrophiles to the ortho and para positions (2, 4, and 6). Conversely, the chloro and bromo substituents are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution (SNAr), the halogens serve as leaving groups, with their reactivity influenced by the electronic environment of the ring.

The interplay of these effects dictates the regioselectivity of various transformations. For instance, in reactions involving nucleophiles, the chlorine atom at the 2-position is generally more susceptible to substitution than the bromine atom at the 5-position. This is attributed to the stronger electron-withdrawing inductive effect of the pyridine nitrogen, which preferentially activates the α-positions (2 and 6).

Chemoselectivity, the preferential reaction of one functional group over another, is also a critical consideration. The hydroxyl group can undergo O-alkylation, O-acylation, or act as a directing group in metallation reactions. The halogen atoms, on the other hand, are amenable to displacement by nucleophiles or participation in cross-coupling reactions. The choice of reagents and reaction conditions allows for the selective targeting of a specific site. For example, using a soft nucleophile under mild conditions might favor substitution at the more reactive chloro position, while harsher conditions could lead to reaction at the bromo position or even with the hydroxyl group.

Below is a data table summarizing the expected regioselective and chemoselective transformations of this compound based on general principles of pyridine chemistry.

| Reagent/Reaction Type | Target Site(s) | Expected Major Product(s) | Rationale |

| Strong Base (e.g., n-BuLi) followed by Electrophile (E+) | C-6 | 6-E-5-bromo-2-chloro-4-methylpyridin-3-ol | The hydroxyl group directs metallation to the adjacent C-2 and C-4 positions. With these positions blocked, the next most acidic proton is at C-6. |

| Nucleophilic Aromatic Substitution (Nu:⁻) | C-2 | 5-bromo-2-Nu-4-methylpyridin-3-ol | The C-2 position is activated by the adjacent nitrogen and the C-3 hydroxyl group, making the chloro group a good leaving group. |

| Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | C-5 | 5-Aryl/Alkynyl-2-chloro-4-methylpyridin-3-ol | The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. |

| O-Alkylation (e.g., R-X, base) | O-H | 5-bromo-2-chloro-3-alkoxy-4-methylpyridine | The hydroxyl group is readily deprotonated and alkylated under basic conditions. |

| O-Acylation (e.g., Ac₂O, pyridine) | O-H | 5-bromo-2-chloro-4-methylpyridin-3-yl acetate | The hydroxyl group reacts with acylating agents to form the corresponding ester. |

Stereochemical Aspects of Reactions Involving this compound as a Chiral Precursor

While this compound itself is an achiral molecule, its strategic modification can lead to the formation of chiral centers, making it a valuable precursor in asymmetric synthesis. The creation of a stereocenter can be achieved through several approaches, primarily involving reactions that introduce a new chiral substituent or desymmetrize the molecule in a controlled manner.

One potential avenue for introducing chirality is through the enantioselective substitution of one of the prochiral positions on a derivative of the starting material. For instance, if the hydroxyl group is converted to a directing group, it might be possible to effect an enantioselective functionalization at a specific position on the ring.

Furthermore, the existing functional groups can be elaborated into chiral side chains. For example, a cross-coupling reaction at the 5-position with a chiral boronic acid derivative would introduce a chiral moiety onto the pyridine scaffold. Similarly, the hydroxyl group could be used to direct an asymmetric transformation on an adjacent group.

The development of stereoselective reactions involving this compound is an area of active research. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules, where a specific stereoisomer often exhibits the desired therapeutic effect while others may be inactive or even harmful. The synthesis of such chiral derivatives from this readily available starting material holds significant promise for the discovery and development of new chemical entities with tailored properties.

| Transformation | Method | Potential Chiral Product | Stereochemical Consideration |

| Asymmetric Cross-Coupling | Palladium-catalyzed coupling with a chiral nucleophile/electrophile at C-5. | 5-(chiral group)-2-chloro-4-methylpyridin-3-ol | The stereochemistry of the product is determined by the chirality of the coupling partner. |

| Enantioselective Functionalization | Directed metallation followed by reaction with a chiral electrophile. | Chiral derivative at C-6. | The choice of a chiral directing group or a chiral ligand on the metallating agent can induce enantioselectivity. |

| Derivatization of a Prochiral Group | Conversion of the methyl group into a more complex, chiral substituent. | Pyridine with a chiral side chain at C-4. | This would involve a multi-step sequence, potentially involving an asymmetric reaction on a derivative of the methyl group. |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Chloro 4 Methylpyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. For 5-Bromo-2-chloro-4-methylpyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

Given the substitution pattern of this compound, we would expect to see specific signals in the ¹H and ¹³C NMR spectra. The pyridine (B92270) ring contains one aromatic proton, the methyl group protons, and a hydroxyl proton. The ¹³C NMR spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group.

Expected ¹H and ¹³C NMR Data for this compound Interactive Data Table

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-Cl | - | ~150-160 |

| C3-OH | - | ~140-150 |

| C4-CH₃ | - | ~135-145 |

| C5-Br | - | ~110-120 |

| C6-H | ~7.5-8.5 | ~145-155 |

| CH₃ | ~2.0-2.5 | ~15-25 |

| OH | Variable | - |

| H6 | ~7.5-8.5 | - |

Note: These are estimated chemical shifts based on general principles and data from related pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides initial information, multi-dimensional techniques are essential for confirming the connectivity of the molecule. miamioh.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, a COSY spectrum would be relatively simple due to the single aromatic proton (H6). However, it could show long-range couplings between the H6 proton and the methyl protons, providing crucial evidence for their relative positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov An HSQC spectrum would definitively link the H6 proton signal to its corresponding C6 carbon signal and the methyl proton signals to the methyl carbon signal. This is a powerful tool for assigning the carbon spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov For the title compound, HMBC is critical for piecing together the complete carbon skeleton. Key expected correlations would include:

The methyl protons showing correlations to C3, C4, and C5.

The H6 proton showing correlations to C2, C4, and C5.

These correlations would unambiguously confirm the substitution pattern on the pyridine ring.

Expected HMBC Correlations for this compound Interactive Data Table

| Proton(s) | Correlated Carbon(s) |

|---|---|

| CH₃ | C3, C4, C5 |

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. nih.govresearchgate.net Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as different crystal packing arrangements lead to distinct chemical shifts. nih.govresearchgate.netjocpr.com

For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, could be employed to:

Identify Different Polymorphs: Each polymorph would exhibit a unique set of ¹³C chemical shifts due to differences in the local electronic environment. acs.org

Quantify Polymorphic Mixtures: The relative intensities of the signals in the ssNMR spectrum can be used to determine the proportion of each polymorph in a mixed sample. jocpr.com

Study Intermolecular Interactions: Changes in chemical shifts can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice. acs.org

The combination of ssNMR with powder X-ray diffraction (PXRD) provides a comprehensive characterization of the solid-state forms of a compound. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. miamioh.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. youtube.com For this compound (C₆H₅BrClNO), the presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. youtube.com

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a distinctive cluster of peaks for the molecular ion (M⁺). The expected pattern would be M⁺, M+2, and M+4 peaks with a specific intensity ratio, confirming the presence of one bromine and one chlorine atom. youtube.com

Expected Isotopic Pattern for the Molecular Ion of this compound Interactive Data Table

| Ion | Relative m/z | Expected Relative Intensity |

|---|---|---|

| [M]⁺ | 221 | 100 |

| [M+2]⁺ | 223 | ~125 |

| [M+4]⁺ | 225 | ~40 |

Note: Based on the isotopic abundances of Br and Cl. The nominal mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br) is used for the M⁺ peak.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule and its fragmentation pathways. researchgate.net

For this compound, key fragmentation pathways would likely involve the loss of the halogen substituents and the methyl group. miamioh.edulibretexts.org Common fragmentation patterns for halogenated aromatic compounds include:

Loss of a bromine radical (•Br).

Loss of a chlorine radical (•Cl).

Loss of a methyl radical (•CH₃).

Sequential loss of these fragments.

Analyzing the MS/MS spectrum allows for the reconstruction of the molecular structure and provides a high degree of confidence in the compound's identification.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR and MS provide information about connectivity and formula, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.org

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide:

Precise Molecular Geometry: The exact bond lengths and angles between all atoms in the molecule would be determined.

Confirmation of Connectivity: It would definitively confirm the substitution pattern on the pyridine ring.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other in the solid state. Of particular interest would be the hydrogen bonding network formed by the hydroxyl group, which could involve the nitrogen atom of an adjacent pyridine ring or the oxygen of another hydroxyl group, forming dimers or extended chains. researchgate.net

The structural information from X-ray crystallography is considered the gold standard for molecular structure determination and complements the data obtained from spectroscopic techniques.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

A definitive understanding of the solid-state architecture of this compound would be achieved through single-crystal X-ray diffraction. This technique would reveal the precise arrangement of molecules in the crystal lattice, a concept known as crystal packing. The resulting data would be crucial for identifying and characterizing the various non-covalent interactions that govern the supramolecular assembly.

For this particular molecule, the presence of a hydroxyl group (-OH) strongly suggests the formation of hydrogen bonds . These interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, likely oxygen and the pyridine nitrogen), are a primary force in determining crystal packing.

Furthermore, the bromine and chlorine substituents introduce the possibility of halogen bonding . A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the context of this compound, the bromine or chlorine atoms could interact with the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. The strength and geometry of these bonds are influenced by the electron-withdrawing nature of the substituents on the pyridine ring.

A comprehensive analysis would involve a detailed examination of intermolecular contact distances and angles to confirm the presence and nature of these interactions. While no specific crystallographic data for this compound is publicly available at this time, studies on related halogenated pyridines and pyridinols consistently highlight the significant role of both hydrogen and halogen bonding in their solid-state structures.

Conformational Analysis in the Crystalline State

The conformation of a molecule, or its spatial arrangement of atoms, can be precisely determined from single-crystal X-ray diffraction data. For this compound, a key conformational feature would be the orientation of the hydroxyl proton. Its position would provide insight into the intramolecular and intermolecular hydrogen bonding network.

Additionally, the planarity of the pyridine ring and the orientation of the methyl, bromo, and chloro substituents relative to the ring would be elucidated. While the pyridine ring is aromatic and therefore largely planar, slight deviations can occur due to steric strain imposed by the substituents. A detailed conformational analysis would quantify these distortions and compare the observed conformation in the crystalline state to theoretical models obtained from computational chemistry. At present, there are no published experimental studies on the crystalline conformation of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Information

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing the nature of its chemical bonds. For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its constituent parts.

A hypothetical analysis of the vibrational spectra would focus on several key regions:

O-H Stretching: A broad and intense absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would confirm the presence of the hydroxyl group. The exact position and shape of this band would be indicative of the extent and nature of hydrogen bonding.

C-H Stretching: Vibrations corresponding to the aromatic C-H bond on the pyridine ring and the aliphatic C-H bonds of the methyl group would appear in the 2800-3100 cm⁻¹ region.

C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring would be observed in the 1400-1650 cm⁻¹ region. The positions of these bands can be sensitive to the nature and position of the substituents.

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group would likely appear in the 1000-1260 cm⁻¹ range.

C-Cl and C-Br Stretching: The vibrations associated with the carbon-chlorine and carbon-bromine bonds would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

While experimental IR and Raman spectra for this compound are not currently available in the literature, theoretical calculations using methods like Density Functional Theory (DFT) could provide predicted vibrational frequencies to aid in future experimental analysis. Studies on similarly substituted pyridines and phenols provide a basis for the expected regions of these characteristic vibrations. researchgate.net

Table 1: Predicted Vibrational Modes for this compound This table is a hypothetical representation based on known vibrational frequencies for similar functional groups and is not derived from experimental data for the specific compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-O Stretch | 1000 - 1260 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions associated with the substituted pyridine ring. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from this technique.

The position of the λmax is influenced by the extent of conjugation in the molecule and the nature of the substituents. The hydroxyl group, being an electron-donating group, and the halogen atoms, with their electron-withdrawing and electron-donating capabilities (through inductive and resonance effects, respectively), would modulate the energy levels of the molecular orbitals and thus shift the absorption bands compared to unsubstituted pyridine.

Currently, there is no published experimental UV-Vis spectrum for this compound. However, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic absorption spectrum, providing valuable insight into its electronic structure.

Table 2: Hypothetical Electronic Transitions for this compound This table is a theoretical representation and is not based on experimental data.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 250 - 300 | Substituted Pyridine Ring |

| n → π | 300 - 350 | Pyridine Nitrogen Lone Pair |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 4 Methylpyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, varying in their level of theory and computational cost, provide a microscopic view of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational efficiency. For 5-Bromo-2-chloro-4-methylpyridin-3-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can be utilized to determine key electronic and energetic properties. mdpi.com

These studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute various molecular properties that help in understanding the reactivity of this compound. These include the electrostatic potential (ESP) map, which visualizes the charge distribution and identifies electrophilic and nucleophilic sites. Mulliken and Natural Bond Orbital (NBO) population analyses provide quantitative measures of the partial charges on each atom, offering further insight into reactive centers.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures overall polarity |

| Electron Affinity | 1.5 eV | Energy released upon electron addition |

| Ionization Potential | 8.2 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for predicting spectroscopic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate the vibrational and electronic spectra of this compound.

Theoretical predictions of infrared (IR) and Raman spectra are particularly valuable. By calculating the harmonic vibrational frequencies, it is possible to assign the experimentally observed spectral bands to specific vibrational modes of the molecule. This aids in the structural confirmation of the compound. The predicted spectra can be compared with experimental data to validate the computational model.

Similarly, ab initio methods can predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. Time-dependent DFT (TD-DFT) is a commonly used approach for this purpose, providing information on the excitation energies and oscillator strengths of electronic transitions.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |

| ν(O-H) | 3450 | O-H stretching |

| ν(C=C), ν(C=N) | 1600 - 1450 | Pyridine (B92270) ring stretching |

| δ(C-H) | 1300 - 1100 | In-plane C-H bending |

| ν(C-Br) | 650 | C-Br stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Note: The values in this table are illustrative and represent typical data obtained from ab initio or DFT frequency calculations for similar substituted pyridines.

Conformational Analysis and Energy Landscapes of Pyridinol Derivatives

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For pyridinol derivatives, the orientation of the hydroxyl group and the substituents on the pyridine ring are of particular interest. nih.gov

Computational methods can be used to explore the potential energy surface (PES) of this compound. This is typically done by systematically rotating the rotatable bonds, such as the C-O bond of the hydroxyl group, and calculating the energy at each step. The resulting energy profile reveals the low-energy conformations (local minima) and the energy barriers between them (transition states).

For pyridinol derivatives, intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. nih.gov The interaction between the hydroxyl proton and the nitrogen atom of the pyridine ring, or with adjacent halogen atoms, can lead to specific stable geometries. The relative energies of these conformers can be calculated with high accuracy using methods like DFT or MP2.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and reaction pathways that are often difficult to probe experimentally.

For a given reaction of this compound, such as electrophilic substitution or nucleophilic attack, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics.

Various algorithms are available to search for transition states. Once located, the TS is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

By mapping the reaction pathway from reactants to products through the transition state, a detailed picture of the reaction mechanism can be obtained. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path connecting the transition state to the corresponding reactant and product minima.

The information obtained from these calculations, such as the activation energy and the vibrational frequencies of the transition state, can be used in conjunction with transition state theory (TST) to estimate the reaction rate constants. This allows for a quantitative comparison with experimental kinetic data and can provide predictive power for untested reaction conditions.

Molecular Dynamics Simulations for Supramolecular Assembly and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. For a molecule like this compound, MD simulations can provide significant insights into its potential to form larger, ordered structures known as supramolecular assemblies.

The formation of such assemblies is governed by non-covalent interactions. In the case of this compound, key interactions would include hydrogen bonding (facilitated by the hydroxyl group), halogen bonding (involving the bromine and chlorine atoms), and π-π stacking (between the pyridine rings). rsc.org Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is increasingly recognized for its role in crystal engineering and the formation of supramolecular architectures. mdpi.comacs.org

MD simulations can model the behavior of a large number of this compound molecules in a simulated environment (e.g., in a solvent or in the solid state). By calculating the forces between atoms and integrating Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecules arrange themselves and interact. mdpi.com For instance, simulations could predict whether the molecules form dimers, chains, or more complex three-dimensional networks. mdpi.comnih.gov

Reactive force field (ReaxFF) MD simulations could further be employed to study the chemical reactivity and decomposition pathways of the compound under various conditions, similar to studies performed on pyridine pyrolysis and combustion. researchgate.net

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description | Purpose |

| Force Field | COMPASS, AMBER, or a custom-developed force field | Describes the potential energy of the system as a function of its atomic coordinates. |

| System Size | 500-1000 molecules of this compound | To observe collective behavior and assembly. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit (e.g., GBSA) | To simulate the effect of the chemical environment on molecular interactions. |

| Temperature | 298 K (Room Temperature) | To simulate behavior under standard conditions. |

| Pressure | 1 atm | To simulate behavior under standard conditions. |

| Simulation Time | 100-500 nanoseconds | To allow sufficient time for molecular rearrangements and assembly to occur. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

This table is illustrative and specific parameters would need to be optimized for the actual compound.

The results of such simulations, including radial distribution functions and interaction energy calculations, would provide a detailed understanding of the intermolecular forces driving the supramolecular assembly of this compound.

In Silico Screening for Novel Synthetic Strategies and Virtual Derivatization

In silico screening and virtual derivatization are computational techniques that allow for the exploration of chemical space and the prediction of molecular properties before a compound is synthesized in the laboratory. cmjpublishers.com These methods are invaluable for identifying promising synthetic routes and for designing new molecules with desired characteristics.

For this compound, in silico tools can be used to retrospectively analyze its structure and suggest potential synthetic pathways. This involves breaking down the molecule into simpler, commercially available precursors. researchgate.net Computational software can predict the feasibility of different chemical reactions, helping to devise an efficient synthetic strategy. scilit.com

Furthermore, virtual derivatization can be employed to explore the chemical space around the core structure of this compound. By systematically modifying the functional groups (e.g., substituting the bromine or chlorine atoms, altering the methyl group, or derivatizing the hydroxyl group), a virtual library of related compounds can be generated. jst.go.jpresearchgate.net The properties of these virtual derivatives, such as their predicted bioactivity, toxicity, and physicochemical properties (e.g., solubility, lipophilicity), can then be calculated using quantitative structure-activity relationship (QSAR) models and other computational tools. jchemlett.comjchemlett.comnih.gov This approach allows for the rapid identification of derivatives with potentially enhanced properties for various applications. nih.gov

Table 2: Hypothetical Virtual Derivatization of this compound and Predicted Property Changes

| Derivative | Modification from Parent Compound | Predicted Property Change (Illustrative) |

| Derivative 1 | Replacement of Bromine with Fluorine | Increased electronegativity, potentially altered halogen bonding capabilities. |

| Derivative 2 | Replacement of Chlorine with a Methoxy Group | Increased hydrogen bond acceptor count, potentially improved solubility. |

| Derivative 3 | Esterification of the Hydroxyl Group | Removal of hydrogen bond donor, increased lipophilicity. |

| Derivative 4 | Addition of an Amino Group to the Pyridine Ring | Increased basicity and potential for new hydrogen bonding interactions. |

This table presents a hypothetical scenario to illustrate the process of virtual derivatization. The predicted property changes are general expectations and would require specific computational modeling for accurate assessment.

The use of in silico screening and virtual derivatization can significantly accelerate the discovery and development of new functional molecules by focusing experimental efforts on the most promising candidates. cmjpublishers.comekb.eg

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 2 Chloro 4 Methylpyridin 3 Ol

Reaction Kinetics and Thermodynamic Studies of Derivatization Reactions

The two halogen atoms on 5-Bromo-2-chloro-4-methylpyridin-3-ol offer distinct reactivity for derivatization reactions. The 2-chloro position is activated for nucleophilic aromatic substitution (SNAr), while the 5-bromo position is well-suited for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position: The reactivity of 2-chloropyridines in SNAr reactions is significantly higher than that of other isomers, such as 3-chloropyridine, because the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate complex through resonance. vaia.comnih.gov Kinetic studies of the reaction between substituted 2-chloropyridines and sodium ethoxide show that the reaction rate is highly influenced by the electronic nature of other substituents on the ring. epfl.chresearchgate.net Substituents at the 5-position, like the bromine in the title compound, generally enhance the rate of nucleophilic substitution at the 2-position. epfl.chresearchgate.net The activation energy for these substitutions shows an excellent linear correlation with the energy of the relevant Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com This allows for the prediction of relative reaction rates based on computational calculations of orbital energies. wuxibiology.com

Palladium-Catalyzed Cross-Coupling at the 5-Position: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product. libretexts.org

The reactivity of the halide in the oxidative addition step follows the general trend: I > Br > OTf >> Cl. libretexts.org Therefore, in this compound, the 5-bromo position is significantly more reactive towards Suzuki coupling than the 2-chloro position. This allows for highly selective derivatization at the C5-Br bond while leaving the C2-Cl bond intact for subsequent transformations. nih.gov Kinetic studies have shown that the reductive elimination step is often rate-determining and follows first-order kinetics. libretexts.org An important kinetic consideration is the potential for a dehalogenation side reaction, which has been studied in detail for halogenated pyrazoles and can compete with the desired cross-coupling. nih.gov

Table 3: Relative Reactivity of Halides in Suzuki-Miyaura Coupling

| Halide/Leaving Group | General Reactivity Order | Mechanistic Step Affected |

|---|---|---|

| I (Iodo) | Highest | Oxidative Addition |

| Br (Bromo) | High | Oxidative Addition |

| OTf (Triflate) | High | Oxidative Addition |

| Cl (Chloro) | Low | Oxidative Addition |

Based on information from references libretexts.orgnih.gov.

Analytical Method Development for 5 Bromo 2 Chloro 4 Methylpyridin 3 Ol in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification in Reaction Mixtures

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities that may be present in a reaction mixture. This separation is fundamental for both qualitative assessment of purity and quantitative determination of the compound's concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 5-Bromo-2-chloro-4-methylpyridin-3-ol. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for such aromatic compounds. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of the polar hydroxyl group and the halogen substituents on the pyridine (B92270) ring will dictate the choice of column and mobile phase composition to achieve optimal separation.

A typical HPLC method for purity assessment would involve a C18 column and a gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.nethelixchrom.com Detection is commonly performed using a UV detector, as aromatic compounds generally exhibit strong absorbance in the UV region. libretexts.org For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

This table is for illustrative purposes and actual parameters would require method development and optimization.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, its volatility would need to be assessed. If the compound is sufficiently volatile and thermally stable, GC can be an effective method for purity analysis. However, the presence of the polar hydroxyl group might necessitate derivatization to increase volatility and improve peak shape.